5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a dichlorophenyl group, and a pyrrolone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-2H-pyrrol-3-one” typically involves multi-step organic synthesis. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the dichlorophenyl group: This step might involve a halogenation reaction using reagents like chlorine or bromine.
Formation of the pyrrolone ring: This could be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its complex structure and possible biological activity.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets could include kinases, proteases, or other critical proteins in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiviral activities.
Pyrrolone derivatives: Often studied for their anti-inflammatory and anticancer properties.
Uniqueness
The unique combination of the benzimidazole, dichlorophenyl, and pyrrolone moieties in “5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-2H-pyrrol-3-one” might confer unique biological activities and chemical properties not seen in other similar compounds.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-9-5-10(19)7-11(6-9)23-8-14(24)15(16(23)20)17-21-12-3-1-2-4-13(12)22-17/h1-7H,8,20H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMVZXTVRHQMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=CC(=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=CC(=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.